molecular formula C21H25N5O B11247660 2-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

2-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Cat. No.: B11247660
M. Wt: 363.5 g/mol
InChI Key: TUQORVLHEBIXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the methoxy and cyclohexyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the tetrazole ring can produce cyclohexylamine derivatives.

Scientific Research Applications

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE exerts its effects involves its interaction with specific molecular targets. The methoxy group and tetrazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is unique due to its combination of a methoxy group, a tetrazole ring, and a cyclohexyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

2-methoxy-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C21H25N5O/c1-16-10-12-17(13-11-16)26-20(23-24-25-26)21(14-6-3-7-15-21)22-18-8-4-5-9-19(18)27-2/h4-5,8-13,22H,3,6-7,14-15H2,1-2H3

InChI Key

TUQORVLHEBIXEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.